1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine
CAS No.: 667892-57-1
Cat. No.: VC21505202
Molecular Formula: C22H23ClN2O3S
Molecular Weight: 430.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667892-57-1 |
|---|---|
| Molecular Formula | C22H23ClN2O3S |
| Molecular Weight | 430.9g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C22H23ClN2O3S/c1-2-28-21-10-11-22(20-9-4-3-8-19(20)21)29(26,27)25-14-12-24(13-15-25)18-7-5-6-17(23)16-18/h3-11,16H,2,12-15H2,1H3 |
| Standard InChI Key | GJIVBXNZOHCOTH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
| Canonical SMILES | CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine is officially identified through multiple chemical registry systems. The compound's unique chemical identity is established through its CAS registry number and various other chemical identifiers as detailed below:
| Parameter | Value |
|---|---|
| CAS Number | 667892-57-1 |
| IUPAC Name | 1-(3-chlorophenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine |
| Molecular Formula | C₂₂H₂₃ClN₂O₃S |
| Molecular Weight | 430.9 g/mol |
| PubChem Compound ID | 991783 |
The compound was last cataloged with updated information on August 15, 2023, indicating relatively recent interest in its properties and applications.
Structural Characteristics
The molecular structure of 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine consists of several key functional groups:
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A piperazine ring serving as the central structural component
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A 3-chlorophenyl group attached to one of the piperazine nitrogen atoms
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A 4-ethoxynaphthalen-1-yl moiety connected via a sulfonyl linkage to the second piperazine nitrogen atom
This arrangement creates a molecule with varied chemical reactivity points and potential for specific molecular interactions.
Physical and Chemical Properties
Structural Formula Representation
The complete chemical structure of 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine can be represented through various chemical notation systems, providing researchers with standardized methods to identify and work with the compound:
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C22H23ClN2O3S/c1-2-28-21-10-11-22(20-9-4-3-8-19(20)21)29(26,27)25-14-12-24(13-15-25)18-7-5-6-17(23)16-18/h3-11,16H,2,12-15H2,1H3 |
| Standard InChIKey | GJIVBXNZOHCOTH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
| Canonical SMILES | CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
These standardized representations facilitate database searches, computational modeling, and structure-based analyses in research applications.
Physical Characteristics
Analytical Characterization
Spectroscopic Properties
Comprehensive characterization of 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine would typically involve multiple analytical techniques. Expected spectroscopic characteristics would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for:
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Aromatic protons from both the chlorophenyl and naphthalene moieties
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Ethoxy group signals (triplet for methyl and quartet for methylene)
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Piperazine ring protons appearing as broad signals due to potential conformational dynamics
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Infrared (IR) spectroscopy would detect distinctive functional group absorptions:
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S=O stretching vibrations from the sulfonyl group
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C-O-C stretching from the ethoxy substituent
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C-Cl stretching from the chlorophenyl group
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Mass spectrometry would provide molecular weight confirmation and fragmentation patterns consistent with the structural components.
Research Applications and Significance
Structure-Activity Relationship Insights
The specific structural features of 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine provide valuable insights for structure-activity relationship (SAR) studies. The compound's architecture allows for various modifications:
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The 3-chlorophenyl group could be varied to other substitution patterns or alternative aromatic systems
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The naphthalene core offers multiple positions for substitution beyond the current 4-ethoxy group
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The sulfonyl linker could potentially be replaced with other functional groups to modulate electronic and spatial characteristics
These structural variations would create a valuable chemical library for investigating the effects of incremental changes on biological activity or physical properties.
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